N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methylphenyl group at position 3 and an acetamide linker connected to a 3-chloro-4-methoxyphenyl aromatic ring. The compound’s structure combines a pyridazinone scaffold—a heterocyclic system known for its pharmacological versatility—with substituted aromatic moieties, which are critical for modulating bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-3-5-14(6-4-13)17-8-10-20(26)24(23-17)12-19(25)22-15-7-9-18(27-2)16(21)11-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXTENQTDKVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the chlorinated aromatic ring: This step involves the chlorination of a suitable aromatic precursor.
Introduction of the methoxy group: This can be achieved through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Construction of the pyridazinone moiety: This step involves the formation of the pyridazinone ring through cyclization reactions.
Coupling reactions: The final step involves coupling the chlorinated aromatic ring with the pyridazinone moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-acetamide derivatives exhibit structural diversity based on substituents on the pyridazinone ring, acetamide linker, and aromatic groups. Below is a comparative analysis of key analogs:
Key Observations
Aromatic Diversity: The 3-chloro-4-methoxyphenyl group in the target compound contrasts with analogs featuring naphthyl (6m), fluorophenyl (6g), or bromophenyl (8a) substituents. These modifications influence lipophilicity and steric bulk, which may affect membrane permeability and target engagement .
Synthetic Efficiency :
- Yields vary significantly: High yields (79–98%) are achieved for dichloro-sulfamoyl derivatives (5, 18) via optimized coupling reactions , whereas sulfur-containing analogs (8a) show poor yields (10%) due to challenging thiofunctionalization steps .
Spectral Characterization :
- HRMS and NMR data are consistently reported for dichloro derivatives (e.g., 5: δ 10.66 ppm for NH in DMSO-d6), validating their structural integrity . The absence of data for the target compound highlights a gap in the literature.
Pharmacological Potential: While the target compound’s activity is underexplored, analogs with antipyrine-pyridazinone hybrids (e.g., 6g) demonstrate dual targeting of inflammatory and enzymatic pathways, suggesting a plausible mechanism for the target .
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including case studies, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula: C20H18ClN5O4
- Molecular Weight: 427.84 g/mol
- IUPAC Name: this compound
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O4 |
| Molecular Weight | 427.84 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have investigated the antitumor properties of this compound through in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutics Program conducted screenings against various cancer cell lines, including:
- Leukemia
- Melanoma
- Colon Cancer
- CNS Cancer
- Ovarian Cancer
- Prostate Cancer
Case Study Findings
-
In Vitro Screening Results:
- The compound exhibited moderate cytotoxic effects against several cancer cell lines, particularly showing sensitivity in leukemia cell lines.
- A detailed analysis indicated that at a concentration of 10 µM, the compound demonstrated significant inhibition of cell proliferation in select cancer types.
-
Mechanism of Action:
- The proposed mechanism involves interference with cell cycle progression and induction of apoptosis in malignant cells.
- Studies suggest that the compound may act through modulation of specific signaling pathways associated with cancer cell survival.
Table 2: Summary of Antitumor Activity
| Cancer Type | Sensitivity Level (at 10 µM) |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Colon Cancer | Moderate |
| Ovarian Cancer | Low |
| Prostate Cancer | Low |
Experimental Methodology
The biological activity was assessed using standard protocols involving:
- Cell Viability Assays: Utilized sulforhodamine B (SRB) staining to determine cytotoxicity.
- Flow Cytometry: Employed to analyze cell cycle distribution and apoptosis.
Detailed Research Findings
The synthesis of the compound was achieved via a multi-step reaction involving key intermediates, leading to high yields and purity. The characterization was confirmed using spectroscopic techniques such as NMR and mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
